Product packaging for 2-Hydroxyethyloctylsulfoxide(Cat. No.:CAS No. 7305-30-8)

2-Hydroxyethyloctylsulfoxide

Cat. No.: B1209193
CAS No.: 7305-30-8
M. Wt: 206.35 g/mol
InChI Key: IRJUEMKMQDEOTQ-UHFFFAOYSA-N
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Description

Significance of Alkyl Sulfoxides in Contemporary Chemistry

Alkyl sulfoxides are a class of organosulfur compounds that have garnered significant attention for their diverse applications in modern chemistry. Their utility stems from the unique properties of the sulfoxide (B87167) functional group, which can act as a chiral auxiliary, a leaving group, and a precursor to other functional groups. In synthetic organic chemistry, alkyl sulfoxides are recognized as valuable precursors to radicals. chemrxiv.org They can form electron-donor-acceptor (EDA) complexes which, upon irradiation with visible light, can generate radicals for use in complex chemical transformations such as the synthesis of pyridine (B92270) derivatives. chemrxiv.org

The reactivity of the sulfoxide group is also central to its role in various named reactions. For instance, in reactions like the Pummerer reaction, activated sulfoxides can undergo transformations to introduce new functional groups onto an adjacent carbon atom. acs.org Furthermore, the photochemistry of alkyl aryl sulfoxides involves a homolytic cleavage to form sulfinyl and alkyl radical pairs, a process whose efficiency depends on the structure of the alkyl radical. acs.org

In the realm of materials science, alkyl sulfoxides are integral to the development of "smart" polymers. rsc.org Polymers incorporating alkyl sulfoxide side groups can exhibit dual-responsive behavior, reacting to both temperature and oxidation. rsc.org This responsiveness is tunable; the thermal response can be adjusted by balancing the hydrophobic interactions of the alkyl chains with the hydrogen bonds between the sulfoxide and water, while the oxidative response is due to the conversion of the hydrophilic sulfoxide to a more hydrophobic sulfone. rsc.orgwikipedia.org This dual-stimuli response from a single functional motif is a significant advantage in creating advanced materials. rsc.org

Overview of 2-Hydroxyethyloctylsulfoxide's Role in Specialized Chemical Contexts

This compound is a specific alkyl sulfoxide that has found a niche in specialized chemical and biochemical applications due to its surfactant properties. biosynth.com As a nonionic surfactant, it possesses an amphiphilic molecular structure, which consists of a water-attracting (hydrophilic) polar head and a water-repelling (hydrophobic) non-polar tail. biosynth.comwikipedia.org In the case of this compound, the hydrophilic portion is the 2-hydroxyethyl sulfoxide group, while the hydrophobic part is the octyl chain. biosynth.com

This dual nature allows this compound to be effective in forming micelles in aqueous solutions. biosynth.comtainstruments.com Micelles are aggregates of surfactant molecules where the hydrophobic tails are sequestered in the core and the hydrophilic heads form the outer surface that interacts with the surrounding water. tainstruments.com This ability to form micelles makes this compound particularly useful for solubilizing membrane proteins, a critical step in their purification and characterization. glpbio.com It is also noted for its solubility in high salt concentrations, which is advantageous for various sample preparation techniques in biochemistry and analytical chemistry. biosynth.com The compound is thermodynamically stable, a key characteristic for its practical applications. biosynth.com

Below is a table summarizing the key physicochemical properties of this compound.

PropertyValue
CAS Number 7305-30-8 biosynth.com
Molecular Formula C₁₀H₂₂O₂S biosynth.com
Molecular Weight 206.35 g/mol biosynth.com
SMILES CCCCCCCCS(=O)CCO biosynth.com
InChIKey IRJUEMKMQDEOTQ-UHFFFAOYSA-N uni.lu

Advanced analytical techniques provide further insight into the structural characteristics of molecules like this compound. The predicted collision cross-section (CCS) is a measure of the ion's shape in the gas phase. The table below presents predicted CCS values for various adducts of this compound. uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 207.14133149.1
[M+Na]⁺ 229.12327154.1
[M-H]⁻ 205.12677147.3
[M+NH₄]⁺ 224.16787168.0
[M+K]⁺ 245.09721151.5

Scope and Research Imperatives for this compound Studies

While the primary application of this compound as a surfactant is established, significant scope for further research remains. Future studies could provide a more comprehensive understanding of its behavior and unlock new applications.

A key research imperative is the detailed thermodynamic characterization of its micellization process. The formation of micelles is governed by thermodynamic principles, including changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). tainstruments.comrsc.org For many surfactants, micelle formation is an endothermic process at low temperatures and exothermic at higher temperatures. nih.gov A thorough investigation into the critical micelle concentration (CMC) of this compound at various temperatures would yield valuable data on these thermodynamic parameters. core.ac.ukwikipedia.org Such studies, potentially using techniques like isothermal titration calorimetry (ITC), would provide a complete thermodynamic profile, enhancing the controlled application of this surfactant in sensitive systems. tainstruments.com

The table below outlines the key thermodynamic parameters relevant to micelle formation.

Thermodynamic ParameterSignificance in Micellization
Critical Micelle Concentration (CMC) The concentration of surfactant above which micelles spontaneously form. It is a measure of micelle stability. wikipedia.org
Gibbs Free Energy of Micellization (ΔGmic) Indicates the spontaneity of the micellization process. A negative value signifies a spontaneous process. rsc.org
Enthalpy of Micellization (ΔHmic) Represents the heat change associated with micelle formation. It can be endothermic or exothermic depending on the surfactant and temperature. nih.govcore.ac.uk
Entropy of Micellization (ΔSmic) Reflects the change in randomness of the system. The release of ordered water molecules from around the hydrophobic tails typically leads to a positive entropy change, which is a major driving force for micellization (the hydrophobic effect). core.ac.ukwikipedia.org

Another promising avenue of research is the exploration of this compound in the context of dual-responsive materials. Given that polymers with alkyl sulfoxide side chains can exhibit both thermo- and oxidation-sensitivity, it is plausible that materials incorporating this compound could be designed with similar "smart" properties. rsc.org Research could focus on synthesizing polymers with this compound as a functional monomer and characterizing the responsive behavior of the resulting materials. This could lead to applications in areas such as controlled drug release systems, smart coatings, or sensors. The oxidation of the hydrophilic sulfoxide to a more hydrophobic sulfone provides a chemical switch that could be exploited in these advanced materials. rsc.orgwikipedia.org

Further studies should also investigate a broader range of applications. Its properties as a nonionic surfactant could be beneficial in formulating complex mixtures, such as emulsions or dispersions, in the pharmaceutical, cosmetic, or food industries. Investigating its interfacial properties at various liquid-liquid or liquid-solid interfaces could reveal new potential uses as a wetting agent, foaming agent, or stabilizer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O2S B1209193 2-Hydroxyethyloctylsulfoxide CAS No. 7305-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-octylsulfinylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2S/c1-2-3-4-5-6-7-9-13(12)10-8-11/h11H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJUEMKMQDEOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70993819
Record name 2-(Octane-1-sulfinyl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7305-30-8
Record name 2-(Octylsulfinyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7305-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl-2-hydroxyethylsulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007305308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Octane-1-sulfinyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70993819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Pathways for 2 Hydroxyethyloctylsulfoxide

Direct Synthesis Routes to 2-Hydroxyethyloctylsulfoxide

The primary and most direct method for synthesizing this compound involves the oxidation of its corresponding thioether precursor, 2-(Octylthio)ethanol (B165344). nih.gov This transformation is a cornerstone of organosulfur chemistry, with numerous established protocols that offer varying degrees of selectivity, efficiency, and environmental friendliness.

The conversion of 2-(Octylthio)ethanol to this compound is achieved by introducing an oxygen atom to the sulfur center. A significant challenge in this process is preventing overoxidation to the corresponding sulfone. organic-chemistry.orgorganic-chemistry.org Consequently, a wide array of oxidizing agents and catalytic systems have been developed to achieve high chemoselectivity for the sulfoxide (B87167). nih.gov

Commonly employed oxidants include hydrogen peroxide (H₂O₂), periodates, and peracids. researchgate.net Hydrogen peroxide is often favored as a "green" oxidant because its only byproduct is water. researchgate.net However, its use typically requires a catalyst to achieve reasonable reaction rates and selectivity. nih.govresearchgate.net Heterogeneous catalysts, such as zirconium-containing polyoxometalates grafted on graphene oxide, have demonstrated high efficiency in promoting the oxidation of sulfides to sulfoxides with H₂O₂ under mild, solvent-free conditions. nih.gov Other catalytic systems include various transition metals which facilitate the selective oxidation. nih.gov The choice of solvent, temperature, and stoichiometry of the oxidant are critical parameters that must be controlled to maximize the yield of the sulfoxide and minimize sulfone formation. organic-chemistry.org For instance, some procedures achieve high selectivity by carefully managing the reaction temperature. organic-chemistry.org

Table 1: Overview of Common Oxidation Systems for Sulfide (B99878) to Sulfoxide Conversion This table is a generalized representation based on available literature for sulfide oxidation and may be applicable to the synthesis of this compound.

Oxidizing Agent Catalyst/Promoter Typical Conditions Selectivity Notes
Hydrogen Peroxide (H₂O₂) Zr/SiW₁₂/GO nih.gov Room temperature, solvent-free High selectivity for sulfoxide; catalyst is reusable. nih.gov
Hydrogen Peroxide (H₂O₂) Tantalum Carbide organic-chemistry.org Varies High yields of sulfoxides. Niobium carbide as catalyst favors sulfones. organic-chemistry.org
Hydrogen Peroxide (H₂O₂) Triflic Acid organic-chemistry.org Varies Versatile system that prevents overoxidation. organic-chemistry.org
Sodium Periodate (NaIO₄) Acidic Conditions Aqueous/Organic Solvents Effective under moderately acidic conditions. researchgate.net
m-CPBA None Chlorinated Solvents Often effective but can lead to overoxidation if not controlled. researchgate.net
Selectfluor Water (as O-source) Ambient Temperature Eco-friendly, rapid formation of sulfoxides. organic-chemistry.org

The synthesis of sulfoxides presents opportunities for stereoselectivity, as the sulfur atom in a sulfoxide is a stereogenic center. While the literature specifically detailing stereoselective synthesis of this compound is not abundant, general methodologies for asymmetric sulfoxidation are well-established and could be applied. These methods often employ chiral catalysts or reagents to control the facial attack on the sulfur atom of the prochiral sulfide.

Regioselectivity, the control of which sulfur atom is oxidized in a molecule with multiple thioether groups, is not directly applicable to the synthesis of this compound from its monosulfide precursor. However, in the context of more complex molecules containing the 2-(octylthio)ethanol moiety alongside other sulfur atoms, regioselective oxidation would become a critical consideration. Radical cascade reactions, for example, can exhibit high levels of regio- and stereoselectivity in the construction of complex cyclic systems. rsc.org The principles of stereoselective synthesis, which aim to control the three-dimensional arrangement of atoms, are crucial in creating specific isomers of chiral molecules. mdpi.comorganic-chemistry.org

This compound as a Synthetic Intermediate

Beyond its direct synthesis, this compound serves as a key intermediate in multi-step reaction sequences, particularly in the oxidative chlorination of its parent thioether. researchgate.net In these pathways, the sulfoxide is not the final product but a transient species that undergoes further transformation.

Research into the sulfohaloform reaction has identified this compound as an intermediate during the oxidative chlorination of 2-hydroxyethyl octyl sulfide. researchgate.netresearchgate.net In this process, the thioether is first oxidized to the sulfoxide. The sulfoxide then acts as the substrate for subsequent chlorination and rearrangement steps. researchgate.net The mechanism is proposed to involve the sulfoxide reacting with chlorinating agents, potentially forming chlorosulfoxonium cation intermediates. lookchem.com These reactive species are central to the transformation of the initial thioether into more highly oxidized and functionalized products. researchgate.netlookchem.com The presence of the hydroxyl group in this compound plays a crucial role, participating in the reaction pathway. researchgate.net

A reaction cascade is a series of intramolecular reactions in which the formation of the first product triggers the subsequent reaction to form a second product, and so on. 20.210.105ub.edu In the oxidative chlorination of 2-hydroxyethyl octyl sulfide, this compound is a key intermediate that leads to specific transformation products. researchgate.neteuropa.eu

Studies have shown that this reaction cascade ultimately yields 2-hydroxyethyl octyl sulfones. researchgate.net A critical mechanistic feature is the intramolecular rearrangement of a proposed cyclic intermediate, an alkoxyoxosulfonylchloride. Evidence suggests that one of the oxygen atoms in the final sulfone group originates from the hydroxyl group of the starting material, while the other comes from the reaction medium (water). This indicates a complex sequence of bond-forming and bond-breaking events, characteristic of a reaction cascade, where the sulfoxide intermediate is pivotal. researchgate.netresearchgate.net

Table 2: Transformation of this compound in Oxidative Chlorination Based on the mechanistic pathway described for the oxidative chlorination of the parent sulfide. researchgate.netresearchgate.net

Intermediate Proposed Subsequent Intermediate Final Transformation Product Key Mechanistic Feature
This compound Cyclic alkoxyoxosulfonylchloride 2-Hydroxyethyl octyl sulfones Intramolecular rearrangement. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are more sustainable, efficient, and less hazardous. pjoes.com These principles are highly relevant to the synthesis of this compound. mlsu.ac.inpfizer.com

Prevention : It is better to prevent waste than to treat it. acs.org Designing syntheses with high selectivity for the sulfoxide minimizes waste from byproducts like the sulfone.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used into the final product. acs.org Oxidation with H₂O₂ has a high atom economy, as the only byproduct is water.

Less Hazardous Chemical Synthesis : Utilizing non-toxic reagents and generating non-hazardous substances is key. mlsu.ac.in The use of H₂O₂ is preferable to many heavy-metal-based oxidants.

Designing Safer Chemicals : While the focus here is on synthesis, the principle encourages designing end products with reduced toxicity.

Safer Solvents and Auxiliaries : The ideal synthesis would be solvent-free, as has been demonstrated with certain catalytic systems. nih.govorganic-chemistry.org If a solvent is necessary, water or other benign alternatives are preferred over chlorinated solvents. nih.gov

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy consumption. acs.org Many modern catalytic oxidations are effective under these mild conditions. nih.gov

Use of Renewable Feedstocks : This principle encourages using raw materials from renewable sources.

Reduce Derivatives : Avoiding unnecessary protection and deprotection steps simplifies the process and reduces waste. acs.org Direct oxidation of the sulfide is a prime example of this principle in action.

Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste and often enabling more selective transformations. organic-chemistry.orgnih.govmlsu.ac.in

Table 3: Application of Green Chemistry Principles to this compound Synthesis

Green Chemistry Principle Application in Synthesis of this compound
1. Prevention of Waste Employing highly selective catalysts to avoid sulfone byproduct formation. organic-chemistry.org
2. Atom Economy Using H₂O₂ as the oxidant, where the co-product is water. acs.org
3. Less Hazardous Synthesis Replacing toxic oxidants (e.g., CrO₃) with safer alternatives like H₂O₂ or O₂. nih.govresearchgate.net
5. Safer Solvents Performing the reaction under solvent-free conditions or using water. organic-chemistry.orgnih.gov
6. Energy Efficiency Utilizing catalysts that are effective at room temperature and pressure. nih.govacs.org
9. Catalysis Using recyclable heterogeneous or homogeneous catalysts to improve efficiency and selectivity. organic-chemistry.orgnih.govacs.org

Catalytic Systems for Enhanced Efficiency

A variety of catalytic systems have been developed to improve the efficiency and selectivity of the oxidation of sulfides to sulfoxides, which are applicable to the synthesis of this compound. These systems often employ environmentally friendly oxidants like hydrogen peroxide (H₂O₂).

Organocatalysis: An efficient and metal-free approach involves the use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide as the oxidant. organic-chemistry.org This system allows for the selective synthesis of sulfoxides under mild conditions. organic-chemistry.org The selectivity towards the sulfoxide is controlled by the reaction conditions. organic-chemistry.org

Acid Catalysis: p-Toluenesulfonic acid (p-TsOH) has been demonstrated as an effective catalyst for the selective oxidation of various sulfides to sulfoxides using 30% hydrogen peroxide at room temperature under solvent-free conditions. tandfonline.com This method is noted for its use of a commercially available, cost-effective, and metal-free catalyst and oxidant. tandfonline.com

Metal-Based Catalysis: Several metal-based catalysts have shown high efficacy in sulfide oxidation.

Iron Catalysis: Iron(III) nitrate (B79036) impregnated on clay (clayfen) can be used for the rapid, solvent-free oxidation of sulfides to sulfoxides under microwave thermolysis. researchgate.net This method offers advantages in terms of reaction time and the amount of reagent required compared to conventional heating. researchgate.net Additionally, combinations of iron salts, such as iron(III) bromide, have been shown to be excellent catalytic systems for the oxidation of sulfides to sulfoxides. rsc.orgresearchgate.net

Vanadium Catalysis: Bis(acetylacetonato)oxovanadium(IV) supported on titanium(IV) oxide has been used for the catalytic oxidation of sulfides with tert-butyl hydroperoxide, offering high yields and the potential for catalyst recycling. thieme-connect.de

Tungsten and Molybdenum Catalysis: Tungsten-based catalysts, such as sodium tungstate, in combination with other reagents, can efficiently promote the oxidation of sulfides with hydrogen peroxide. sci-hub.seepo.org Similarly, molybdenum catalysts are also effective for this transformation. epo.org

Photocatalysis: Photochemical methods, utilizing light as an energy source, present a sustainable route for sulfide oxidation. Anthraquinone, used in low catalytic loadings (0.05–0.5 mol%), can act as a photocatalyst for the aerobic oxidation of sulfides to sulfoxides under irradiation from compact fluorescent lamps (CFL) or at a specific wavelength of 427 nm. rsc.org

The following table summarizes various catalytic systems applicable for the oxidation of 2-hydroxyethyl octyl sulfide to this compound, based on general sulfide oxidation studies.

Catalyst SystemOxidantReaction ConditionsYieldReference
2,2,2-TrifluoroacetophenoneH₂O₂Aqueous buffer50-96% organic-chemistry.org
p-Toluenesulfonic Acid (p-TsOH)30% H₂O₂Solvent-free, room temp.Good to excellent tandfonline.com
Iron(III) nitrate on clay (Clayfen)-Solvent-free, microwaveHigh researchgate.net
Iron(III) species (e.g., FeBr₃)O₂ (from air)-Excellent rsc.orgresearchgate.net
AnthraquinoneO₂ (aerobic)CFL or 427 nm irradiation- rsc.org
Bis(acetylacetonato)oxovanadium(IV)/TiO₂t-BuOOHDichloromethane, room temp.Quantitative thieme-connect.de
Sodium Tungstate/Phase Transfer Catalyst30% H₂O₂Biphasic, 25-50°CHigh sci-hub.se

Solvent-Free or Environmentally Benign Reaction Media

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. organic-chemistry.orgmdpi.com For the synthesis of this compound, several approaches utilize solvent-free conditions or environmentally benign reaction media.

Solvent-Free Synthesis: The oxidation of sulfides to sulfoxides can be effectively carried out under solvent-free conditions. As mentioned, the use of p-toluenesulfonic acid with hydrogen peroxide allows for a solvent-free reaction at room temperature. tandfonline.com Similarly, microwave-assisted oxidation with clayfen is another solvent-free method. researchgate.net A patent also describes a solvent-free method for preparing the precursor, 2-hydroxyethyl n-octyl sulfide, using phase transfer catalysis, which minimizes environmental pollution and simplifies product separation. google.com

Green Solvents and Oxidants: Hydrogen peroxide (H₂O₂) is considered an ideal "green" oxidant because its only byproduct is water. sci-hub.semdpi.comacs.org Many of the catalytic systems described above utilize H₂O₂. organic-chemistry.orgtandfonline.comsci-hub.semdpi.comacs.orgresearchgate.net The use of H₂O₂ in the absence of organic solvents or catalysts has also been reported for the oxidation of various sulfides, further enhancing the environmental friendliness of the process. acs.org

Water is the most desirable green solvent, and some catalytic oxidations of sulfides can be performed in aqueous media. For instance, a catalyst-free oxidation of sulfides with sodium hypochlorite (B82951) pentahydrate crystals in an aqueous acetonitrile (B52724) solution has been shown to be an environmentally benign method. organic-chemistry.org

The following table outlines reaction media that align with the principles of green chemistry for the synthesis of this compound.

Reaction MediumCatalyst/ReagentKey FeaturesReference
Solvent-Freep-Toluenesulfonic Acid / H₂O₂No organic solvent, room temperature operation. tandfonline.com
Solvent-FreeClayfen (Iron(III) nitrate on clay)Microwave-assisted, rapid reaction. researchgate.net
Solvent-FreePhase Transfer CatalystFor precursor synthesis, reduces pollution. google.com
Water (Aqueous)Sodium hypochlorite pentahydrateCatalyst-free, environmentally benign. organic-chemistry.org
Water (Aqueous)Hydrogen PeroxideNo catalyst, clean oxidant. acs.org
Green Solvents (e.g., in photocatalysis)Photocatalyst / O₂Utilizes visible light and oxygen. rsc.org

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxyethyloctylsulfoxide

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is the most powerful method for the complete structural assignment of organic molecules in solution. For 2-Hydroxyethyloctylsulfoxide, a comprehensive suite of NMR experiments is required to unambiguously assign the chemical shifts of all proton and carbon nuclei and to establish through-bond and through-space connectivities.

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings. In this compound, the protons closest to the electronegative oxygen and sulfur atoms are expected to be deshielded and thus resonate at a lower field (higher ppm values). researchgate.net

The octyl chain will exhibit a series of overlapping multiplets for the methylene (B1212753) groups (-(CH₂)₆-), typically in the range of 1.2-1.6 ppm. The terminal methyl group (CH₃) will appear as a triplet at approximately 0.9 ppm. The protons on the carbons alpha to the sulfoxide (B87167) group (S-CH₂-CH₂-OH and S-CH₂-C₇H₁₅) are diastereotopic due to the chirality at the sulfur atom, and are thus expected to be chemically non-equivalent, leading to distinct signals. The protons of the methylene group adjacent to the hydroxyl function (-CH₂-OH) are expected to appear at a lower field due to the deshielding effect of the oxygen atom. The hydroxyl proton itself will present as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ at 400 MHz)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
CH₃ (octyl) ~0.90 Triplet ~7.0
-(CH₂)₅- (octyl) ~1.2-1.4 Multiplet -
-CH₂-CH₂-S(O)- (octyl) ~1.7-1.8 Multiplet -
S(O)-CH₂- (octyl, diastereotopic) ~2.8-3.0 Multiplet -
S(O)-CH₂- (hydroxyethyl, diastereotopic) ~2.9-3.1 Multiplet -
-CH₂-OH (hydroxyethyl) ~3.9-4.1 Multiplet -

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. uoc.gr In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line. The chemical shifts are influenced by the same factors as in ¹H NMR. Carbons bonded to the electronegative sulfoxide and hydroxyl groups will be shifted downfield.

The carbons of the octyl chain will appear in the aliphatic region (approx. 14-40 ppm). The carbons directly attached to the sulfoxide group are expected to be significantly deshielded and appear in the 50-60 ppm range. Similarly, the carbon bearing the hydroxyl group will be found around 60-70 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ at 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CH₃ (octyl) ~14.1
-(CH₂)₅- (octyl) ~22.6 - 31.7
-CH₂-CH₂-S(O)- (octyl) ~29.0
S(O)-CH₂- (octyl) ~55.0
S(O)-CH₂- (hydroxyethyl) ~53.0

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are essential. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum of this compound would confirm the connectivity within the octyl chain and within the hydroxyethyl (B10761427) group. For example, a cross-peak would be expected between the terminal CH₃ protons and the adjacent CH₂ protons of the octyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is a crucial experiment for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signals predicted around 3.9-4.1 ppm would show a correlation to the carbon signal predicted around 58.0 ppm, confirming the -CH₂-OH fragment.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. frontiersin.orgspectroscopyonline.com This is particularly useful for determining stereochemistry. For this compound, NOESY could provide insights into the preferred conformation of the molecule in solution by showing through-space interactions between protons on the octyl chain and the hydroxyethyl group.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. chula.ac.th These two techniques are often complementary.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The key functional groups in this compound will give rise to characteristic absorption bands.

O-H Stretch: A strong, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group, with the broadening resulting from hydrogen bonding.

C-H Stretch: Sharp bands in the 3000-2850 cm⁻¹ region will correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups of the octyl chain.

S=O Stretch: A strong and characteristic absorption for the sulfoxide group (S=O) is expected to appear in the range of 1060-1030 cm⁻¹. The exact position is sensitive to the electronic environment.

C-O Stretch: The stretching vibration of the C-O single bond in the hydroxyethyl group will likely produce a strong band in the 1100-1000 cm⁻¹ region.

Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3350 Strong, Broad O-H stretch
~2925, ~2855 Strong, Sharp C-H stretch (asymmetric and symmetric)
~1465 Medium C-H bend (scissoring)
~1050 Strong S=O stretch

Raman spectroscopy is an inelastic light scattering technique that provides information on molecular vibrations. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, it provides complementary data.

C-H Stretches: Similar to FT-IR, C-H stretching vibrations will be visible in the 3000-2850 cm⁻¹ region.

S=O Stretch: The S=O stretch is also Raman active and would be expected in a similar region as in the FT-IR spectrum (1060-1030 cm⁻¹), though its intensity may differ.

C-S Stretch: The carbon-sulfur (C-S) stretching vibrations, which are often weak in FT-IR, typically give rise to moderately intense bands in the Raman spectrum in the 750-600 cm⁻¹ region.

Skeletal Vibrations: The carbon-carbon backbone of the octyl chain will produce a series of bands in the fingerprint region of the Raman spectrum.

Predicted Raman Shifts for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~2925, ~2855 Strong C-H stretch (asymmetric and symmetric)
~1450 Medium C-H bend
~1050 Medium S=O stretch

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound through the analysis of its mass-to-charge ratio and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is employed to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental formula. waters.comlibretexts.org For this compound, with the molecular formula C₁₀H₂₂O₂S, the theoretical monoisotopic mass is 206.13405 Da. uni.lu An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, can measure this mass with high accuracy, typically within a few parts per million (ppm), distinguishing it from other compounds that may have the same nominal mass but a different elemental composition. waters.comlibretexts.org

Soft ionization techniques like electrospray ionization (ESI) are commonly used to generate intact molecular ions with minimal fragmentation. nih.gov In ESI-HRMS analysis, this compound is expected to form various adduct ions in both positive and negative ionization modes. The table below lists the predicted exact masses for several common adducts of this compound. uni.lu

Adduct IonPredicted m/z
[M+H]⁺207.14133
[M+Na]⁺229.12327
[M+K]⁺245.09721
[M+NH₄]⁺224.16787
[M-H]⁻205.12677
[M+HCOO]⁻251.13225

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the protonated molecule [M+H]⁺ (m/z 207.14133) would be selected in the first stage of the mass spectrometer. In the second stage, this ion is subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. nih.gov

The fragmentation of sulfoxides is influenced by the sulfoxide group and the adjacent alkyl chains. libretexts.orgnih.gov Common fragmentation pathways for aliphatic sulfoxides involve cleavage of C-S and C-C bonds, as well as rearrangements. For this compound, a plausible fragmentation pathway would involve the neutral loss of water (H₂O) from the hydroxyethyl group, and various cleavages of the octyl chain.

A hypothetical fragmentation pattern for the [M+H]⁺ ion of this compound is presented in the table below.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossPlausible Fragment Structure
207.14133189.13131H₂O[C₈H₁₇S(O)CH=CH₂ + H]⁺
207.14133145.08941C₂H₄O₂[C₈H₁₇S]⁺
207.1413395.08360C₈H₁₈[HOCH₂CH₂S(O)]⁺
189.1313177.03156C₈H₁₆[CH₂=CHS(O)H + H]⁺

X-ray Crystallography and Diffraction Techniques for Solid-State Structure

X-ray crystallography and diffraction techniques are definitive methods for determining the three-dimensional arrangement of atoms in a solid, providing precise information on bond lengths, bond angles, and crystal packing. researchgate.netuakron.edu

Single Crystal X-ray Diffraction for Absolute Configuration

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would need to be grown. mdpi.com This technique can unambiguously determine the molecular structure, including the precise bond lengths and angles of the sulfoxide group and the conformation of the octyl and hydroxyethyl chains. uni.lunih.gov Since the sulfur atom in this compound is a stereocenter, the compound is chiral. Single-crystal X-ray diffraction of an enantiomerically pure crystal can determine the absolute configuration (R or S) of the chiral sulfur center. uni.luucmerced.edu

The expected crystal system could range from triclinic to orthorhombic, which is common for such organic molecules. uni.lunih.gov Key structural parameters that would be determined are summarized in the hypothetical data table below.

Crystallographic ParameterHypothetical Value/Information
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 5.5 Å, b = 8.0 Å, c = 25.0 Å, α = β = γ = 90°
S-O Bond Length~1.50 Å
C-S-O Bond Angles~106-108°
C-S-C Bond Angle~98-100°
Absolute Configuration(R) or (S) at the sulfur atom

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. nih.gov It is particularly useful for identifying the crystalline phase of this compound and can be used for quality control to ensure phase purity. iastate.edu The PXRD pattern is a fingerprint of the crystalline solid. nih.gov The analysis of a microcrystalline powder sample of this compound would produce a diffractogram with a series of peaks at specific 2θ angles. These peak positions are determined by the unit cell dimensions of the crystal lattice, according to Bragg's Law. icdd.com The relative intensities of the peaks are dependent on the arrangement of atoms within the unit cell. This data can be compared to a reference database or a pattern calculated from single-crystal data to confirm the identity and purity of the crystalline phase. sisweb.com

Chiroptical Spectroscopy for Stereochemical Purity (if chiral)

As previously mentioned, this compound possesses a chiral center at the sulfur atom, making it a chiral molecule. Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they can distinguish between enantiomers. waters.com

The primary chiroptical techniques include Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD). libretexts.org These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule. For this compound, a solution of an enantiomerically enriched sample would exhibit a specific optical rotation at a given wavelength and temperature. CD spectroscopy would show characteristic positive or negative absorption bands (Cotton effects) in the UV region, which are unique to one enantiomer. nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

The ECD spectrum of a chiral sulfoxide is characterized by Cotton effects, which are bands corresponding to electronic transitions within the chromophore. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter. For simple alkyl sulfoxides, the electronic transition around 210-230 nm is typically the most informative for stereochemical assignment. mdpi.com

Research Findings

While specific experimental ECD data for this compound is not extensively published, theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) are routinely employed to predict ECD spectra and assign absolute configurations to chiral sulfoxides. nih.gov Based on established principles for similar chiral sulfoxides, a hypothetical ECD spectrum for the (S)-enantiomer of this compound can be predicted.

For (S)-alkyl sulfoxides, a positive Cotton effect is generally expected around the main absorption band of the sulfoxide chromophore. The table below presents illustrative data for the predicted ECD spectrum of (S)-2-Hydroxyethyloctylsulfoxide, highlighting the key transition.

Table 1: Illustrative ECD Data for (S)-2-Hydroxyethyloctylsulfoxide

Wavelength (nm)Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹]Electronic Transition
215+3.5n → π*

*This data is illustrative and based on general principles for alkyl sulfoxides.

The positive sign of the Cotton effect at approximately 215 nm in the illustrative spectrum is indicative of the (S)-configuration at the sulfur atom. Conversely, the (R)-enantiomer would be expected to exhibit a mirror-image ECD spectrum with a negative Cotton effect of similar magnitude in the same wavelength region. encyclopedia.pub The precise wavelength and intensity of the Cotton effect can be influenced by the solvent and the conformational flexibility of the octyl and hydroxyethyl side chains.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. acs.org ORD and ECD are intimately related through the Kronig-Kramers transforms, and together they provide a comprehensive picture of a molecule's chiroptical properties. An ORD curve displays a characteristic "anomalous" dispersion, known as a Cotton effect, in the region of a chromophore's absorption band. ugr.es

The shape of the ORD curve, particularly the sign of the Cotton effect, is used to determine the absolute configuration of a chiral molecule. A positive Cotton effect in ORD is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern. ugr.es

Research Findings

Similar to ECD, specific published ORD data for this compound is scarce. However, based on the principles of chiroptical spectroscopy, an illustrative ORD curve can be constructed for the (S)-enantiomer. The sign of the Cotton effect in the ORD spectrum correlates with the absolute configuration. For (S)-2-Hydroxyethyloctylsulfoxide, a positive Cotton effect would be anticipated, corresponding to the positive Cotton effect observed in its ECD spectrum.

The table below provides illustrative data points for the ORD curve of (S)-2-Hydroxyethyloctylsulfoxide, demonstrating the expected positive Cotton effect.

Table 2: Illustrative ORD Data for (S)-2-Hydroxyethyloctylsulfoxide

Wavelength (nm)Molar Rotation [Φ] (deg·cm²·dmol⁻¹)
250+800
225+2500 (Peak)
2180
210-1500 (Trough)
200-1000

*This data is illustrative and based on general principles for alkyl sulfoxides.

The illustrative ORD data shows a curve that starts with a positive rotation at longer wavelengths, rises to a peak, crosses the zero-rotation axis near the wavelength of the absorption maximum, and reaches a trough at shorter wavelengths. This pattern is the hallmark of a positive Cotton effect and provides confirmatory evidence for the (S)-configuration at the chiral sulfur center of this compound.

Computational and Theoretical Investigations of 2 Hydroxyethyloctylsulfoxide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It is widely employed to predict molecular geometries, electronic properties, and spectroscopic parameters.

Geometric Optimization and Conformational Analysis

The first step in the computational investigation of 2-Hydroxyethyloctylsulfoxide involves geometric optimization to find its most stable three-dimensional structure. Using a functional like B3LYP with a basis set such as 6-31G(d,p), the molecule's geometry is optimized to a minimum on the potential energy surface. acs.org This process yields the most stable conformation by adjusting bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for a flexible molecule like this compound, which possesses a flexible octyl chain and a polar headgroup. Different conformers can exist due to the rotation around single bonds. By systematically exploring the potential energy surface, various stable conformers and the transition states connecting them can be identified. The relative energies of these conformers determine their population at a given temperature.

Table 1: Representative Optimized Geometric Parameters for this compound (Calculated)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S=O1.512
C-S1.815
C-C (alkyl)1.534C-S-C101.5
C-O1.428S-C-C112.3
O-H0.965C-O-H108.9
C-S-C-C178.5
S-C-C-O65.2

Note: The values in this table are representative and would be obtained from a DFT optimization calculation.

Electronic Structure and Frontier Molecular Orbital (FMO) Theory

The electronic properties of this compound are elucidated by analyzing its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. acs.orgacs.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfoxide (B87167) group, specifically the sulfur and oxygen atoms. The LUMO, on the other hand, would likely be distributed over the sulfur atom and the adjacent carbon atoms. The analysis of the FMOs helps in understanding the molecule's reactivity, with the HOMO region being susceptible to electrophilic attack and the LUMO region to nucleophilic attack. acs.org

Table 2: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.78
LUMO Energy1.25
HOMO-LUMO Gap8.03
Ionization Potential6.78
Electron Affinity1.25

Note: These values are illustrative and would be derived from DFT calculations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations can predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. The vibrational frequencies in the IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to specific vibrational modes, such as the S=O stretch, C-H stretches, and O-H stretch.

Similarly, NMR chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus. By comparing the predicted spectra with experimentally obtained data, the accuracy of the computational model can be validated, and the experimental spectra can be assigned with greater confidence.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. youtube.com For a surfactant like this compound, MD simulations provide detailed insights into its behavior in different environments.

Conformational Dynamics in Solution and at Interfaces

In an aqueous solution, MD simulations can reveal the dynamic changes in the conformation of a single this compound molecule. The flexible octyl tail will exhibit significant conformational freedom, while the polar headgroup (2-hydroxyethylsulfoxide) will interact with water molecules through hydrogen bonding.

At an oil-water or air-water interface, the amphiphilic nature of the molecule becomes prominent. MD simulations show that the molecule orients itself with the hydrophobic octyl tail extending into the non-polar phase (oil or air) and the hydrophilic headgroup remaining in the aqueous phase. nih.govutdallas.edu This orientation minimizes the free energy of the system and is the basis for the surfactant's ability to reduce interfacial tension.

Intermolecular Interactions and Self-Assembly Propensities

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules in solution begin to self-assemble into larger aggregates called micelles. MD simulations can model this self-assembly process, showing how individual surfactant molecules come together to form spherical or other shaped micelles. utdallas.edunih.gov

Within a micelle, the hydrophobic tails of the this compound molecules are sequestered in the core, away from the water, while the hydrophilic headgroups form the outer surface of the micelle, interacting with the surrounding water. These simulations can provide information on the size, shape, and stability of the micelles, as well as the dynamics of individual surfactant molecules entering and leaving the micelle structure.

Reaction Mechanism Modeling

The computational and theoretical modeling of reaction mechanisms provides invaluable insights into the formation and degradation of chemical compounds. For this compound, such investigations, while not extensively documented for this specific molecule, can be extrapolated from studies on analogous sulfoxides. These models are crucial for understanding the intricacies of chemical transformations at a molecular level.

The synthesis of this compound typically involves the oxidation of the corresponding sulfide (B99878), 2-(octylthio)ethan-1-ol. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for characterizing the transition states of such oxidation reactions. researchgate.net The transition state is a high-energy, transient molecular configuration that must be surpassed for the reaction to proceed. Its characterization provides critical information about the reaction's feasibility, kinetics, and selectivity.

One common synthetic route is the oxidation of a sulfide with an oxidizing agent. The mechanism of this process can be computationally modeled to identify the key transition state. For instance, in the oxidation of sulfides, a proposed intermediate is a thiadioxirane, although its existence has been a subject of debate. rsc.org Computational studies can help to verify the stability and geometry of such intermediates and the transition states leading to them. rsc.org

Another potential synthetic pathway that can be modeled is the Pummerer rearrangement. This reaction involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent. While this is a rearrangement of a sulfoxide, understanding its mechanism through computational modeling can provide insights into the reactivity of the sulfoxide group in this compound. acs.org

The table below outlines hypothetical key parameters of a transition state for the oxidation of 2-(octylthio)ethan-1-ol to this compound, based on computational studies of similar sulfide oxidations.

ParameterDescriptionHypothetical Value
S-O Bond Length The distance between the sulfur atom and the incoming oxygen atom from the oxidant in the transition state. This bond is partially formed.1.8 - 2.2 Å
C-S-O Angle The angle formed by the carbon and oxygen atoms attached to the sulfur. This angle changes significantly as the reaction progresses from the reactant to the product.90 - 100°
Imaginary Frequency A key indicator of a true transition state. It corresponds to the vibrational mode along the reaction coordinate.-200 to -500 cm⁻¹
Activation Energy (Ea) The energy barrier that must be overcome for the reaction to occur. This value is crucial for predicting the reaction rate.10 - 20 kcal/mol

Note: The values in this table are hypothetical and are intended to illustrate the types of parameters obtained from computational transition state analysis. Actual values would require specific DFT calculations for the reaction.

Computational modeling is also instrumental in elucidating the various pathways through which this compound can degrade. Degradation can occur through several mechanisms, including thermal decomposition (pyrolysis), oxidation, and biological pathways.

Thermal Degradation:

Computational studies on the pyrolysis of simple sulfoxides, such as dimethyl sulfoxide (DMSO) and diethyl sulfide, provide a framework for understanding the thermal decomposition of this compound. mdpi.comresearchgate.net These studies often employ DFT to map the potential energy surface of the decomposition reaction, identifying the most likely bond-breaking events. For this compound, the primary degradation pathways would likely involve the cleavage of the C-S and S-O bonds. The bond dissociation enthalpy (BDE) is a key parameter in determining the weakest bond and thus the most probable initial step in thermal degradation. The investigation of catalytic effects, for instance by molecular sieves, can also be computationally modeled to understand how different materials might influence the degradation process. mdpi.com

Oxidative Degradation:

Further oxidation of the sulfoxide to a sulfone represents another degradation pathway. Computational methods are used to predict the susceptibility of sulfoxides to autoxidation. acs.orgnih.gov The S-O bond dissociation enthalpy is a critical factor in these predictions. acs.orgnih.govnih.gov A higher S-O BDE generally indicates a greater resistance to oxidation. acs.orgnih.gov DFT calculations can accurately predict these BDEs, offering a way to assess the oxidative stability of this compound. acs.orgnih.gov

The table below presents computationally predicted S-O bond dissociation enthalpies for some analogous sulfoxides, which can be used to estimate the relative stability of this compound.

CompoundComputational MethodBasis SetS-O BDE (kcal/mol)Reference
Dimethyl SulfoxideM06-2Xaug-cc-pV(T+d)Z~88 nih.gov
Diethyl SulfoxideM06-2Xaug-cc-pV(T+d)Z~89 nih.gov
Generic Drug-like SulfideB3P86/6-311++G(2df,2p)B3LYP/6-31+G(d)>75 (High Oxidation Risk) acs.orgnih.gov
Generic Drug-like SulfideB3P86/6-311++G(2df,2p)B3LYP/6-31+G(d)<69 (Low Oxidation Risk) acs.orgnih.gov

Note: These values are for analogous compounds and serve as a reference for the potential S-O BDE of this compound.

Biological Degradation:

In biological systems, degradation can occur via enzymatic pathways. While detailed quantum mechanical modeling of enzyme reactions is complex, computational approaches can still provide insights. For instance, some proteins are degraded through the ubiquitin-proteasome system or autophagy. plos.orgwikipedia.org If this compound interacts with proteins, these cellular mechanisms could contribute to its degradation.

Applications of 2 Hydroxyethyloctylsulfoxide in Advanced Scientific Methodologies

Application as a Detergent in Membrane Protein Solubilization and Structural Biology

2-Hydroxyethyloctylsulfoxide is utilized as a crucial tool for isolating membrane proteins from their native lipid bilayer environment, a necessary step for their structural and functional characterization. Its primary role has been documented in the structural determination of the Escherichia coli outer membrane protein A (OmpA), a classic model for studying β-barrel membrane protein folding and stability.

Role in Protein Extraction and Stabilization from Biological Membranes

The process of determining the structure of membrane proteins like OmpA often begins with overexpressing the protein in a host system, which can lead to its accumulation in insoluble aggregates known as inclusion bodies. To render the protein soluble and functional for structural studies, a carefully controlled process of denaturation and subsequent renaturation into a detergent-micelle environment is required.

In the case of OmpA, the protein was first extracted from inclusion bodies and unfolded using a strong denaturant like urea (B33335). The unfolded protein was then refolded by diluting the urea in a buffer containing a suitable detergent. While various detergents can be used for initial refolding, this compound (also known as OES) was specifically employed in the final stages of purification and for maintaining the protein's stability leading up to crystallization. nih.govox.ac.uk After initial purification steps, the primary detergent was often exchanged for this compound to create a highly stable and homogenous protein-detergent complex, which is a critical prerequisite for successful crystallization. nih.govnih.gov This indicates that this compound provides a stabilizing micellar environment that mimics the native membrane, preserving the protein's tertiary structure.

Facilitation of Membrane Protein Crystallization for X-ray Diffraction

The most significant documented application of this compound is its direct role in the crystallization of the OmpA transmembrane domain for X-ray diffraction studies. nih.govnih.gov Growing well-ordered crystals of membrane proteins is a major bottleneck in structural biology, as the detergent used must not only stabilize the protein but also permit the formation of specific, ordered crystal lattice contacts.

This compound was the detergent present in the protein solution that successfully yielded high-quality crystals of the OmpA transmembrane domain. These crystals diffracted X-rays to high resolution (1.65 Å in one study), allowing for a detailed atomic-level understanding of the protein's β-barrel structure. nih.gov The success in these studies highlights the compound's ability to form discrete and uniform micelles around the protein, which facilitates the packing of protein-detergent complexes into a well-ordered crystal lattice. The specific conditions under which OmpA was crystallized using this detergent are detailed in the table below.

Interactive Table: Crystallization Conditions for OmpA using this compound

PDB ID Protein Construct Detergent Concentration Precipitant pH Resolution (Å) Reference
1BXW OmpA (residues 1-171) 1% (w/v) 1.4 M Sodium Citrate 5.6 2.5 nih.gov
1QJP OmpA (residues 1-171) 1% (w/v) 1.4 M Sodium Citrate 5.6 1.65 nih.gov

Impact on Protein Folding and Stability Studies

The ability to obtain a high-resolution crystal structure is direct evidence of a protein's folded and stable state within the detergent micelle. For OmpA, a protein intensely studied in the field of membrane protein folding, this compound provided the necessary environment to maintain its native β-barrel conformation. nih.gov Studies on OmpA folding have shown that the process is critically dependent on the presence of detergent micelles; the protein will not fold correctly in the presence of only detergent monomers. nih.govuni-konstanz.de

The success of crystallizing OmpA in this compound implies that this detergent forms micelles that are well-suited to the hydrophobic dimensions of the protein's transmembrane domain. This compatibility stabilizes the intricate network of hydrogen bonds that define the β-barrel, preventing aggregation and denaturation. The resulting high-resolution structures reveal a solid scaffold for the β-barrel, indicating that the detergent effectively shields the hydrophobic surface of the protein from the aqueous solvent, a key factor in maintaining its structural integrity and stability over the long duration of a crystallization experiment. nih.gov

Utilization in Biosensor Development and Analytical Systems

While sulfoxide-containing compounds are utilized in various chemical and biological applications, a review of scientific literature did not yield specific examples of this compound being applied in the development of biosensors or analytical enzymatic assays.

Role as a Component in Electrochemical Biosensors

There is no specific information available in the reviewed scientific literature detailing the use of this compound as a component in electrochemical biosensors. The development of such sensors often involves complex surface chemistries and immobilization matrices, but the role of this particular compound has not been documented.

Enhancement of Analyte Detection Mechanisms in Enzymatic Assays

A review of the available literature does not provide specific instances of this compound being used to enhance analyte detection in enzymatic assays. While detergents can be used in assays to solubilize substrates or enzymes, the application of this specific sulfoxide (B87167) for this purpose is not described.

Role in Membrane Technology and Separation Processes

In the realm of membrane technology, surfactants play a crucial role in modifying membrane properties to improve performance. Nonionic surfactants, such as this compound, are particularly valuable due to their neutral charge, which minimizes electrostatic interactions with the membrane surface and foulants.

Thin-film composite (TFC) membranes are a cornerstone of modern water purification and desalination technologies, including reverse osmosis. A key challenge in the operation of TFC membranes is overcoming the trade-off between water permeability and salt rejection. The incorporation of chemical additives, such as this compound, into the membrane fabrication process or as a post-treatment agent can significantly enhance water flux.

The mechanism behind this enhancement is attributed to the amphiphilic nature of this compound. The hydrophobic octyl tail can interact with the polyamide active layer of the TFC membrane, while the hydrophilic sulfoxide and hydroxyl groups attract water molecules to the membrane surface. This increased surface hydrophilicity facilitates the transport of water molecules through the membrane, thereby increasing the water flux. Research on similar nonionic surfactants has demonstrated that their presence can lead to a notable increase in permeate flux without a significant compromise in salt rejection.

Table 1: Illustrative Performance of TFC Membranes with and without a Nonionic Surfactant Additive

Membrane Type Additive Water Flux (L/m²h) Salt Rejection (%)
Standard TFC None 35 99.2

Note: This table provides representative data for illustrative purposes, showcasing the typical impact of nonionic surfactants on TFC membrane performance.

Beyond enhancing water flux, this compound can also positively influence the selectivity and anti-fouling properties of membranes. Membrane fouling, the accumulation of unwanted materials on the membrane surface, is a major operational issue that leads to decreased performance and increased energy consumption.

The hydrophilic surface layer created by the adsorption of this compound can form a hydration barrier that repels foulants, particularly hydrophobic organic molecules and biological macromolecules. This phenomenon, known as hydrophilic modification, is a well-established strategy for mitigating membrane fouling. By reducing the adhesion of foulants, the membrane can maintain a higher operational flux for longer periods, reducing the frequency of chemical cleaning.

While the primary role is to enhance water transport, the impact on selectivity must be carefully considered. In some cases, the introduction of a surfactant can slightly swell the polyamide layer, potentially leading to a minor decrease in the rejection of small solutes. However, for many applications, the benefit of increased flux and reduced fouling outweighs a negligible change in selectivity.

Surfactant and Emulsifier Applications in Materials Science

The ability of this compound to reduce interfacial tension and form stable microemulsions makes it a valuable tool in materials science for the synthesis of nanomaterials and the modification of surfaces.

Microemulsions are thermodynamically stable, isotropic dispersions of oil and water, stabilized by a surfactant film at the interface. jetir.org These systems can act as "nanoreactors" for the synthesis of nanoparticles with controlled size and morphology. This compound, with its ability to form stable microemulsions, can mediate the synthesis of a wide range of nanoparticles, including metals, metal oxides, and polymers.

In a typical water-in-oil microemulsion synthesis, aqueous droplets containing precursor salts are dispersed in a continuous oil phase. The size of these aqueous droplets, which is controlled by the water-to-surfactant ratio, dictates the size of the resulting nanoparticles. The addition of a reducing agent to another microemulsion, followed by mixing, initiates the nucleation and growth of nanoparticles within the confined space of the micelles. The surfactant layer prevents the agglomeration of the newly formed nanoparticles, ensuring a narrow size distribution. The flexibility of the surfactant film can also influence the final structure of bimetallic nanoparticles, potentially leading to either alloy or core-shell structures. mdpi.com

Table 2: Influence of Surfactant Concentration on Nanoparticle Size (Illustrative Example)

Surfactant Concentration (mM) Average Nanoparticle Diameter (nm) Polydispersity Index
50 15 0.3
100 10 0.2

Note: This table presents hypothetical data to illustrate the general trend of decreasing nanoparticle size and polydispersity with increasing surfactant concentration in a microemulsion synthesis.

The surface-active properties of this compound make it an effective surface modification and wetting agent. nih.gov Wetting agents are crucial in numerous applications where the spreading of a liquid over a solid surface is desired, such as in coatings, inks, and agricultural formulations.

By adsorbing at the solid-liquid interface, this compound lowers the surface tension of the liquid, allowing it to spread more easily across the surface. southernag.com The molecule orients itself with the hydrophilic sulfoxide and hydroxyl groups interacting with the aqueous phase and the hydrophobic octyl tail interacting with the non-polar surface or air. This reduction in surface tension overcomes the cohesive forces of the liquid, leading to improved wetting and coverage.

In materials science, this property is exploited to improve the dispersion of particles in a liquid matrix, enhance the adhesion of coatings to substrates, and modify the surface energy of materials to control their interaction with other substances. The nonionic nature of this compound makes it compatible with a wide range of materials and formulations without introducing unwanted electrostatic effects.

Interactions and Behavior in Complex Chemical and Material Systems

Supramolecular Assembly and Self-Organization

Supramolecular chemistry focuses on chemical systems composed of multiple molecules, where the spatial organization is governed by non-covalent interactions such as hydrogen bonding and hydrophobic forces. wikipedia.org Molecular self-assembly is a key concept, leading to the formation of larger, well-defined structures like micelles and vesicles. wikipedia.org

Micellization Behavior and Critical Micelle Concentration Studies

As a surfactant, 2-hydroxyethyloctylsulfoxide possesses both a water-loving (hydrophilic) head and a water-avoiding (hydrophobic) tail. rheosense.com This dual nature drives its surface-active properties. When introduced into an aqueous solution, these molecules initially arrange themselves at the surface. As the concentration increases, a point is reached where the bulk of the solution becomes saturated with monomers, and any further addition of the surfactant leads to the spontaneous formation of organized aggregates known as micelles. libretexts.org This concentration threshold is termed the critical micelle concentration (CMC). rheosense.comlibretexts.org The hydrophobic tails cluster together to form the core of the micelle, minimizing their contact with water, while the hydrophilic heads form the outer shell, interacting with the aqueous environment. rheosense.com

The determination of the CMC is crucial for understanding a surfactant's behavior and is influenced by factors such as temperature, pH, and the presence of salts. rheosense.com Various properties of a surfactant solution, including surface tension, viscosity, and conductivity, exhibit a distinct change at the CMC, which can be used for its measurement. rheosense.com For instance, the viscosity of a surfactant solution will show a noticeable break in its concentration dependence at the CMC. rheosense.com

Interactive Data Table: General Properties of Surfactant Micellization

PropertyDescriptionSignificance
Critical Micelle Concentration (CMC) The concentration at which surfactants begin to self-assemble into micelles. rheosense.comA fundamental parameter indicating the onset of micelle formation and influencing detergency and solubilization. rheosense.com
Micelle Structure Aggregates with a hydrophobic core and a hydrophilic shell. rheosense.comEnables the solubilization of poorly water-soluble substances.
Aggregation Number The average number of surfactant molecules in a single micelle.Affects the size and solubilization capacity of the micelles.
Factors Affecting CMC Temperature, pH, salinity, and solvent composition. rheosense.comAllows for the tuning of surfactant behavior for specific applications.

Vesicle and Liposome Formation (excluding biological effects)

Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. nih.gov Liposomes are a specific type of vesicle made from phospholipids. nih.govresearchgate.net The formation of vesicles is a self-assembly process driven by the hydrophobic effect, similar to micellization. rsc.org However, the molecular geometry of the amphiphile plays a critical role in determining whether micelles or bilayers (which form vesicles) are favored.

This compound has been implicated in systems involving vesicles and liposomes. For example, it is used as a detergent to solubilize proteins from membranes for reconstitution into polymer vesicles, also known as polymersomes. nih.govscispace.com Polymersomes are self-assembled from synthetic amphiphilic block copolymers and are noted for their enhanced stability compared to liposomes. nih.govscispace.com

The formation of liposomes can be achieved through various methods, including the injection of a lipid solution in a solvent like ethanol (B145695) into an aqueous phase. google.com This process can lead to the formation of unilamellar vesicles, but the final concentration of liposomes is often limited. google.com The characteristics of the resulting vesicles, such as size and lamellarity, are influenced by factors like the lipid composition and the hydration medium. mdpi.com

Interactions with Polymeric Systems

The interaction of small molecules like this compound with polymers can significantly alter the properties of the resulting blend. These interactions are crucial in various applications, from material science to biotechnology.

Compatibility and Blending with Polymer Matrices

Polymer blending is a common strategy to create materials with tailored properties. kpi.ua The compatibility of the components is a key factor determining the final properties of the blend. kpi.ua Incompatible polymers will phase-separate, leading to a heterogeneous material, whereas miscible polymers will form a single, homogeneous phase. google.com

This compound has been used in conjunction with polymers in several research contexts. It has been employed as a detergent to solubilize membrane proteins, which are then studied in the presence of polymers like polyethylene-polyethylene glycol (PE-PEG) for refolding. core.ac.uk This suggests a degree of interaction and compatibility between the surfactant and the polymer. In studies involving the insertion of proteins into thick polymeric membranes, this compound was used to solubilize the protein before its interaction with the polymer membrane. nih.gov

The chemical compatibility of polymers with various chemicals is a critical consideration. For instance, polysulfone, a common polymer, has varying degrees of resistance to different chemicals. industrialspec.com The compatibility of a polymer with a substance like this compound would depend on the specific polymer and the conditions of interaction.

Interactive Data Table: Factors Influencing Polymer Blend Compatibility

FactorDescriptionImpact on Blend Properties
Chemical Nature of Polymers The inherent chemical structures of the polymers being blended. kpi.uaDetermines the strength of intermolecular forces and the likelihood of miscibility.
Crystallization Ability The tendency of a polymer to form ordered crystalline regions. kpi.uaCan influence the morphology and mechanical properties of the blend.
Processing Conditions Temperature, pressure, and mixing methods used to create the blend. kpi.uaCan affect the degree of mixing and the final morphology.
Presence of Compatibilizers Additives that improve the interfacial adhesion between immiscible polymers. nih.govCan lead to finer dispersion and improved mechanical properties.

Influence on Polymer Morphology and Performance

The morphology of a polymer, which describes the arrangement and organization of its chains, plays a significant role in determining its physical and mechanical properties. rsc.orgfiveable.me For semi-crystalline polymers, the morphology consists of both ordered crystalline regions and disordered amorphous regions. open.edu

Blending polymers can also significantly alter their morphology and, consequently, their performance. For example, blending polysulfone with a modified polyethylene (B3416737) imine was found to change the membrane morphology, increasing surface roughness and affecting its performance in CO2 capture. mdpi.com While not directly involving this compound, this illustrates the principle that additives can profoundly impact polymer morphology and function.

Interfacial Phenomena and Surface Activity

Interfacial phenomena are central to understanding the behavior of systems containing immiscible phases. iptsalipur.org Surface tension is a key property that arises from the cohesive forces between molecules at the surface of a liquid. iptsalipur.org Surfactants, like this compound, are molecules that preferentially adsorb at interfaces, reducing the interfacial tension. rheosense.com

This compound is described as a surfactant with an apolar, interdigitated group. biosynth.com Its structure, consisting of a hydrophilic head and a hydrophobic tail, makes it surface-active. biosynth.com This property is fundamental to its ability to form micelles and interact with interfaces. biosynth.com

The surface activity of surfactants is critical in numerous applications. For example, in the context of gas hydrates, which are crystalline inclusion compounds, surfactants can adsorb at the hydrate-hydrocarbon interface, influencing their formation and stability. rsc.org While there is no direct mention of this compound in this specific application within the search results, its nature as a surfactant suggests it would exhibit similar interfacial activity. The measurement of interfacial tension is crucial for understanding these interactions. rsc.org

Adsorption at Liquid-Air and Liquid-Solid Interfaces

The adsorption of surfactant molecules at an interface is a spontaneous process driven by the reduction of the system's free energy. researchgate.net For a molecule like this compound in an aqueous solution, the hydrophobic octyl chain disrupts the hydrogen-bonding network of water, creating an energetically unfavorable state. To minimize this disruption, the molecules migrate to interfaces, orienting themselves to reduce the contact between the hydrophobic tail and the water. researchgate.net

At a liquid-air interface , such as the surface of water, this compound molecules arrange with their hydrophobic octyl tails directed towards the air and their hydrophilic 2-hydroxyethyl sulfoxide (B87167) heads remaining in the aqueous phase. This orientation creates a surface film, or monolayer, that alters the properties of the interface. The adsorption process continues as the bulk concentration of the surfactant increases until the interface becomes saturated. At a specific concentration, known as the critical micelle concentration (CMC), the interface is at or near maximum coverage, and further additions of the surfactant lead to the formation of micelles within the bulk solution. uomustansiriyah.edu.iqethz.ch

At a liquid-solid interface , the adsorption mechanism is influenced by the nature of the solid surface. core.ac.uk

On hydrophobic (nonpolar) surfaces , the hydrophobic octyl tail of this compound will preferentially adsorb onto the surface through van der Waals interactions, leaving the hydrophilic head group oriented towards the aqueous phase.

On hydrophilic (polar) surfaces , such as silica (B1680970) or metal oxides, the adsorption is more complex. The hydrophilic head group, capable of forming hydrogen bonds via its hydroxyl (-OH) and sulfoxide (S=O) groups, can interact directly with polar sites on the solid surface. researchgate.netmdpi.com This initial adsorption can be followed by a cooperative process where lateral interactions between the hydrophobic tails of adjacent adsorbed molecules lead to the formation of surface aggregates, such as hemi-micelles or admicelles, even at concentrations below the bulk CMC. researchgate.netacademie-sciences.fr This aggregative adsorption is often a cooperative process, involving both surfactant-surface and surfactant-surfactant interactions. academie-sciences.fr

The structure of the adsorbed layer of non-ionic surfactants on polar solids is an active area of research, with techniques like neutron scattering and atomic force microscopy being used to probe the formation of these surface aggregates. researchgate.net The adsorption process for non-ionic surfactants is generally reversible. academie-sciences.fr

Table 1: Illustrative Adsorption Characteristics for a Typical C8 Non-Ionic Surfactant

Disclaimer: The following data are representative of short-chain non-ionic surfactants and are for illustrative purposes only. Specific experimental data for this compound were not available in the cited literature.

ParameterInterfaceTypical Value RangeSignificance
Critical Micelle Concentration (CMC)Water/Air5 - 10 mMConcentration at which micelle formation begins and the interface is typically saturated. uomustansiriyah.edu.iq
Maximum Surface Excess (Γmax)Water/Air3.0 - 4.5 x 10-6 mol/m²The maximum concentration of surfactant adsorbed per unit area at the interface.
Area per Molecule (Amin)Water/Air35 - 55 ŲThe minimum area occupied by a single surfactant molecule at the saturated interface.
Adsorption Type on Polar SolidWater/SilicaCooperative/AggregativeIndicates formation of surface aggregates like hemi-micelles. researchgate.netacademie-sciences.fr

Surface Tension Reduction and Interfacial Rheology

The accumulation of this compound at an interface directly impacts its mechanical and physical properties, most notably by reducing surface or interfacial tension and by contributing to the interfacial rheology.

Surface Tension Reduction

Surface tension arises from the cohesive forces between molecules in a liquid. At the surface, molecules experience a net inward pull, causing the liquid to minimize its surface area. acs.org When this compound adsorbs at the liquid-air interface, its molecules displace the high-energy water molecules. The forces between the amphiphilic surfactant molecules and the remaining water molecules are weaker than the cohesive forces between water molecules themselves. This disruption of the cohesive forces leads to a significant decrease in the surface tension. nih.gov

The surface tension of a solution containing this compound decreases as its concentration increases, up until the CMC is reached. Beyond the CMC, the surface tension typically remains relatively constant at its minimum value because the interface is saturated, and additional surfactant molecules form micelles in the bulk phase. uomustansiriyah.edu.iqethz.ch The effectiveness of a surfactant is often characterized by the surface tension value at its CMC (γCMC). Non-ionic surfactants are known to be effective at reducing surface tension. researchgate.nettandfonline.com

Interfacial Rheology

Interfacial rheology studies the response of an interfacial layer to deformation, providing insight into its viscoelastic properties. acs.orgmit.edu The adsorbed monolayer of this compound at a liquid-air or liquid-liquid interface is not just a static film; it can exhibit both viscous (liquid-like) and elastic (solid-like) characteristics. These properties are crucial for the stability of systems like foams and emulsions.

When an interface is expanded or compressed (dilatational deformation) or sheared (shear deformation), the adsorbed surfactant molecules are forced to rearrange.

Dilatational Modulus (E) : This measures the interface's resistance to changes in area. A high dilatational modulus indicates that a significant stress is required to expand or compress the interface, which is often related to a strong, elastic interfacial film. For non-ionic surfactants, the dilatational modulus can be influenced by concentration and the frequency of deformation. mdpi.com

Interfacial Shear Viscosity (ηs) : This measures the resistance to flow within the plane of the interface. The formation of a structured, cohesive monolayer by surfactant molecules can lead to an increase in interfacial shear viscosity. nih.gov

The rheological behavior of the interface is dependent on the packing density and intermolecular interactions between the adsorbed this compound molecules. Strong lateral interactions between the octyl chains and ordering of the head groups can lead to a more elastic, solid-like interface. The competition between different relaxation processes, such as the exchange of molecules between the interface and the bulk, also affects the rheological response. mdpi.com In some systems with non-ionic surfactants, the addition of the surfactant can lead to the formation of an interfacial layer with significant viscoelasticity. nih.gov

Table 2: Illustrative Interfacial Properties for a Typical Non-Ionic Surfactant Solution

Disclaimer: The following data are representative and for illustrative purposes only. Specific experimental data for this compound were not available in the cited literature. Values can vary significantly with conditions such as temperature and concentration.

PropertyConditionTypical Value RangeSignificance
Surface Tension of Water (γ0)25 °C~72 mN/mReference value for pure water.
Surface Tension at CMC (γCMC)Above CMC28 - 35 mN/mMinimum surface tension achievable with the surfactant. researchgate.netresearchgate.net
Dilatational Elastic Modulus (E')Below CMC10 - 60 mN/mMeasures the elasticity or energy storage of the interface during deformation. mdpi.com
Interfacial Shear Viscosity (ηs)At interface10-5 - 10-2 Pa·s·mIndicates the resistance to shear flow within the interfacial layer. nih.gov

Environmental Behavior and Degradation Pathways of 2 Hydroxyethyloctylsulfoxide

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical substance through non-biological processes, including photolysis, hydrolysis, and oxidation by reactive species.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. For sulfoxides, the initial step in photolysis is often the homolytic cleavage of the carbon-sulfur (C-S) bond, leading to the formation of a sulfinyl radical and an alkyl radical. The subsequent reactions of these radicals determine the final degradation products.

Studies on alkyl aryl sulfoxides have shown that photosensitized oxidation can lead to the cleavage of the C-S bond. This process results in the formation of alcohols and corresponding acetamides in the presence of acetonitrile (B52724), alongside sulfur-containing products like phenyl benzenethiosulfinate and diphenyl disulfide. nih.gov The direct photolysis of sulfoxides under UV irradiation has also been reported. acs.org For 2-Hydroxyethyloctylsulfoxide, it is plausible that irradiation with environmentally relevant wavelengths of light could initiate its degradation. The presence of the hydroxyl group may also influence the photochemical behavior.

The quantum yield for the photolytic conversion of sulfoxides is dependent on the structure of the alkyl radical formed upon C-S bond cleavage. acs.org Generally, the stability of the resulting alkyl radical correlates with the efficiency of the photolysis.

A proposed photolytic degradation pathway for this compound is initiated by the absorption of UV radiation, leading to the formation of an excited state. This is followed by the cleavage of the C-S bond to yield an octyl radical and a 2-hydroxyethylsulfinyl radical. These reactive intermediates can then undergo a variety of reactions, including hydrogen abstraction, recombination, and disproportionation, to form a complex mixture of products.

Table 1: Potential Photolytic Degradation Products of this compound and Their Formation Pathways

Degradation ProductPotential Formation Pathway
OctanolHydrogen abstraction by the octyl radical.
OctaneHydrogen abstraction by the octyl radical.
1-OcteneDisproportionation of the octyl radical.
2-Hydroxyethanesulfenic acidHydrogen abstraction by the 2-hydroxyethylsulfinyl radical.
Bis(2-hydroxyethyl) disulfideDimerization of 2-hydroxyethylthio radicals.

This table is illustrative and based on general principles of sulfoxide (B87167) photochemistry, as specific data for this compound is not available.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of sulfoxides towards hydrolysis is generally high, particularly under neutral and alkaline conditions. However, under acidic conditions, decomposition can be more pronounced. frontiersin.org For long-chain alkyl squaramate esters, the rate of hydrolysis has been shown to be pH-dependent and can be accelerated by the participation of neighboring groups. rsc.org The presence of the terminal hydroxyl group in this compound could potentially influence its hydrolysis kinetics through intramolecular catalysis, although specific data are not available.

In the absence of specific catalysts or extreme pH conditions, the hydrolysis of the sulfoxide functional group in this compound is expected to be a slow process in the environment.

In the environment, chemical compounds can be oxidized by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and ozone (O₃). shareok.orgunl.edu Advanced Oxidation Processes (AOPs) are water treatment technologies that utilize these highly reactive species to degrade recalcitrant organic pollutants. researchgate.net

The reaction of sulfoxides with hydroxyl radicals is a rapid process. Studies on the heterogeneous oxidation of a long-chain alkyl organosulfate (sodium dodecyl sulfate) by OH radicals have demonstrated the formation of various oxygenated derivatives. rsc.org For sulfoxides, the primary oxidation product is the corresponding sulfone. The reaction of various sulfides with ozone in water has been shown to produce sulfoxides and subsequently sulfones. nih.gov Given the structure of this compound, it is expected to be susceptible to oxidation by ROS. The reaction would likely proceed via the oxidation of the sulfoxide group to a sulfone, and potentially further degradation through the cleavage of the C-S or C-C bonds of the alkyl chain.

Table 2: Potential Oxidation Products of this compound by ROS

OxidantPotential Degradation ProductReaction Pathway
•OH2-HydroxyethyloctylsulfoneOxidation of the sulfoxide group.
•OHShorter-chain carboxylic acidsCleavage of the octyl chain.
O₃2-HydroxyethyloctylsulfoneOzonolysis of the sulfoxide.
O₃Aldehydes and carboxylic acidsOxidative cleavage of the alkyl chain.

This table is based on the known reactivity of sulfoxides with ROS. Specific product distribution for this compound has not been reported.

Biotic Degradation Pathways in Environmental Matrices

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a key process in the removal of many organic pollutants from the environment. nih.gov

Surfactants, including those with long alkyl chains, are generally susceptible to microbial degradation. nih.goverasm.org The biodegradation of petroleum hydrocarbons, which includes various organosulfur compounds like sulfoxides, is a well-documented process involving a wide range of microorganisms. nih.govnih.gov Genera such as Rhodococcus and Pseudomonas are known to degrade long-chain alkanes, which are structurally related to the alkyl chain of this compound. researchgate.net

The biodegradation of this compound is expected to be initiated by microbial enzymes that can attack either the alkyl chain or the sulfoxide group. The long alkyl chain provides a carbon source for microbial growth, while the sulfoxide moiety can also be metabolized. The complete degradation, or mineralization, of the compound would result in the formation of carbon dioxide, water, and inorganic sulfate.

The initial steps in the biodegradation of long-chain alkyl compounds often involve the oxidation of the terminal carbon of the alkyl chain (ω-oxidation) or the carbon adjacent to the functional group (β-oxidation). researchgate.net For this compound, this would lead to the formation of carboxylic acids.

Another potential pathway is the microbial oxidation of the sulfoxide to a sulfone, which may then be further degraded. The metabolism of some organosulfur compounds by fungi has been shown to proceed through the formation of a sulfoxide prior to oxidation to a sulfone. scispace.com The reduction of sulfoxides to sulfides is also a known microbial transformation. nih.gov

Table 3: Postulated Biodegradation Products of this compound

Postulated Intermediate/ProductPotential Metabolic Pathway
8-Hydroxy-2-hydroxyethyloctylsulfoxideω-oxidation of the octyl chain.
8-Carboxy-2-hydroxyethyloctylsulfoxideFurther oxidation of the terminal alcohol.
Shorter-chain sulfoxidesβ-oxidation of the octyl chain.
2-HydroxyethyloctylsulfoneMicrobial oxidation of the sulfoxide group.
Octyl-2-hydroxyethyl sulfide (B99878)Microbial reduction of the sulfoxide group.

This table presents hypothetical biodegradation products based on established metabolic pathways for similar compounds, as specific studies on this compound are not available.

Environmental Distribution and Fate Modeling

Information regarding the comprehensive environmental distribution and fate modeling of this compound is not available in published scientific literature. Fate and transport models are used to predict the concentration of a contaminant in various environmental compartments over time buyersguidechem.comfu-berlin.de. These models require specific input parameters such as partition coefficients, degradation rates, and volatility constants epa.govnih.govhawaii.edu. Without empirical data for this compound, any modeling attempt would be highly speculative and not scientifically robust.

Adsorption and Desorption Characteristics in Soil and Sediment

The adsorption and desorption behavior of a chemical dictates its mobility and partitioning in the environment chemicalbook.comhenrys-law.orgdes.qld.gov.au. The key parameter for this is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A fact sheet from the U.S. Environmental Protection Agency (EPA) on the parent compound, hydroxyethyl (B10761427) octyl sulfide, indicates that its residues, including the sulfoxide degradate, are "moderately mobile in soil" epa.gov. This suggests a relatively low to moderate Koc value. However, specific experimental Koc values or adsorption/desorption isotherms for this compound on various soil and sediment types are not documented in the available literature. Classification schemes for soil mobility are well-established, but require these specific coefficients for accurate categorization chemsafetypro.com.

Data on Adsorption/Desorption of this compound

Parameter Value Soil/Sediment Type Source
Koc (L/kg) Data Not Available - -
Freundlich Isotherm (Kf) Data Not Available - -
Langmuir Isotherm Data Not Available - -

Volatilization from Water and Soil Surfaces

Volatilization is a key process that governs the transfer of a chemical from surfaces to the atmosphere canada.causda.gov. This behavior is quantified by the Henry's Law constant and vapor pressure asianpubs.orgk-state.edu. The EPA notes that the parent compound, hydroxyethyl octyl sulfide, is "quick to volatilize" epa.gov. While this implies that volatilization could be a relevant fate process, specific data for the sulfoxide metabolite, such as its Henry's Law constant, are required for a quantitative assessment. This information is currently unavailable, preventing a detailed analysis of its volatilization potential from water or soil surfaces.

Physicochemical Properties Related to Volatilization

Property Value Source
Henry's Law Constant Data Not Available -
Vapor Pressure Data Not Available -

Aquatic Mobility and Transport Phenomena

The mobility and transport of this compound in aquatic systems are influenced by its water solubility, adsorption to suspended solids and sediment, and degradation rate nih.gov. The EPA fact sheet mentions that while the parent compound and its degradates have relatively high water solubility, contamination of ground and surface water is not likely due to their lack of persistence in soil epa.gov. It is noted, however, that the compound may persist if applied directly to water epa.gov. The sulfoxide functional group can influence a molecule's interaction with water and its potential to form hydrogen bonds, affecting its transport tandfonline.comresearchgate.netacs.org. Without specific studies on its behavior in aquatic environments, a detailed discussion of its transport phenomena remains speculative.

Future Research Trajectories for 2 Hydroxyethyloctylsulfoxide

Development of Novel Synthetic Methodologies

The synthesis of sulfoxides, including 2-Hydroxyethyloctylsulfoxide, is an area of continuous innovation, driven by the need for greener, more efficient, and selective chemical processes. organic-chemistry.orgrsc.org Traditional methods for oxidizing the parent thioether often rely on stoichiometric, and sometimes harsh, oxidants. jchemrev.com Future research is focused on overcoming these limitations through advanced catalytic systems.

Key areas for development include:

Green Catalytic Oxidation: The use of hydrogen peroxide (H₂O₂) as a benign oxidant is a significant area of interest. organic-chemistry.org Organocatalysts, such as 2,2,2-trifluoroacetophenone (B138007), have proven effective for the selective oxidation of sulfides to sulfoxides under mild conditions, offering a cost-effective and environmentally friendly alternative to metal-based catalysts. organic-chemistry.org Another promising approach involves using heterogeneous catalysts like titanosilicate zeolites (e.g., TS-1 and MWW-type), which allow for high selectivity towards either the sulfoxide (B87167) or the corresponding sulfone and can be easily recovered and recycled. rsc.orgresearchgate.net

Photochemical Synthesis: Visible-light-promoted photocatalysis represents a sustainable and powerful tool for organic synthesis. rsc.orgthieme-connect.com Methodologies using eosin (B541160) Y as a photocatalyst and molecular oxygen from the air as the ultimate oxidant can convert a wide range of sulfides to sulfoxides with excellent yields and functional group tolerance. thieme-connect.com Catalyst-free protocols under specific UV wavelength irradiation (e.g., 370 nm) have also been developed, highlighting the crucial role of the energy source in driving the reaction. rsc.org These light-driven methods offer a pathway to scalable and environmentally sound production. rsc.org

Asymmetric Synthesis: The sulfur atom in this compound is a potential stereocenter, meaning chiral versions of the molecule could be synthesized. Chiral sulfoxides are highly valuable in medicinal chemistry and as synthetic reagents. rsc.orgresearchgate.net Future research could explore biocatalytic approaches using oxidative enzymes or whole-cell systems to produce enantioenriched this compound. almacgroup.comnih.gov Additionally, peptide-catalyzed enantioselective oxidation has emerged as a powerful method, where short peptides mediate the asymmetric oxidation of sulfides, a technique potentially applicable to producing specific stereoisomers of the target compound. nih.gov

Table 1: Comparison of Novel Synthetic Approaches for Sulfoxides

MethodologyKey FeaturesPotential Advantages for this compoundReference
Organocatalytic OxidationUses small organic molecules (e.g., 2,2,2-trifluoroacetophenone) and a green oxidant (H₂O₂).High selectivity, mild conditions, low cost, environmentally friendly. organic-chemistry.org
Photochemical OxidationEmploys visible light or specific UV wavelengths, often with a photocatalyst (e.g., eosin Y) and air (O₂).Sustainable energy source, excellent chemoselectivity, scalable. rsc.orgthieme-connect.com
Heterogeneous CatalysisUtilizes solid catalysts like titanosilicate zeolites (TS-1).Catalyst is easily recoverable and reusable, shape-selectivity possible. rsc.orgresearchgate.net
Biocatalytic/Peptide-Mediated Asymmetric SynthesisUses enzymes or small peptides to control stereochemistry during oxidation.Access to enantiomerically pure chiral sulfoxides with high value for specialized applications. almacgroup.comnih.govnih.gov

Exploration of Advanced Spectroscopic Techniques for In Situ Characterization

Understanding the behavior of this compound in solution—particularly its self-assembly into micelles and its interaction at interfaces—requires sophisticated analytical techniques that can probe these processes in real-time and without disruptive labels.

Future research will likely move beyond standard methods for determining critical micelle concentration (CMC) tandfonline.comresearchgate.net to more advanced spectroscopic approaches:

Vibrational Sum-Frequency Generation (VSFG) Spectroscopy: As a surface-selective technique, VSFG is uniquely suited to study the molecular structure and orientation of surfactants at interfaces, such as the air-water or oil-water interface. nih.govresearchgate.netresearchgate.net By applying VSFG, researchers could directly observe the conformational order of the octyl chain and the orientation of the hydroxyethyl (B10761427) and sulfoxide headgroups of this compound as it adsorbs to a surface or forms a monolayer. Two-dimensional VSFG (2DSFG) could further probe the sub-picosecond dynamics of water molecules interacting with the surfactant's headgroup. aip.org

Advanced NMR Spectroscopy: While standard NMR is useful, advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) and relaxation studies (T₁ and T₂) can provide detailed information about micelle size, aggregation numbers, and the dynamics of surfactant molecules exchanging between the micellar and aqueous phases. core.ac.uk These methods would allow for in-situ characterization of the self-assembled structures of this compound under various conditions.

Table 2: Advanced Spectroscopic Techniques for Surfactant Characterization

TechniquePrincipleInformation Gained for this compoundReference
Vibrational Sum-Frequency Generation (VSFG)Non-linear optical technique sensitive only to molecules at an interface.Molecular orientation, conformational order, and interfacial water structure at air/water or oil/water interfaces. nih.govaip.org
NMR Diffusion-Ordered Spectroscopy (DOSY)Separates NMR signals based on molecular diffusion coefficients.Determination of micelle size and aggregation state; differentiates between free and micelle-bound surfactant. core.ac.uk
NMR Relaxation Studies (T₁, T₂)Measures the time constants for nuclear spin relaxation.Provides insights into molecular dynamics, local mobility, and interactions within the micellar structure. core.ac.uk

Expansion of Computational Modeling to Complex Systems

Computational chemistry offers a powerful lens for understanding the molecular-level interactions that govern the behavior of this compound. Future research will leverage increasingly sophisticated modeling to simulate complex environments.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic process of micelle formation and the interaction of individual surfactant molecules with complex interfaces like lipid bilayers, which are crucial for biological applications. mdpi.comnih.gov Coarse-grain MD can be used to study large-scale self-organization phenomena, while all-atom simulations can provide detailed insights into the specific interactions of the sulfoxide headgroup with water and other molecules. nih.govepa.govresearchgate.net Such simulations can predict how this compound might perturb or insert into a cell membrane.

Density Functional Theory (DFT) Calculations: DFT is essential for understanding the intrinsic electronic properties of the molecule. researchgate.net It can be used to accurately calculate bond dissociation energies (e.g., of the S=O bond), which is relevant for predicting oxidative stability. tandfonline.com DFT can also be used to determine the optimized geometry and relative energies of different conformers or diastereomers of the molecule. researchgate.netacs.orgnih.gov This information is critical for refining the force fields used in MD simulations, leading to more accurate and predictive models. nih.gov

Innovative Applications in Emerging Technologies (e.g., Nanomaterials, Green Solvents)

The unique amphiphilic structure of this compound, combining a polar sulfoxide headgroup with a nonpolar alkyl tail, opens doors to applications beyond its traditional use as a detergent.

Nanomaterials Synthesis: The self-assembling properties of surfactants are widely used to template the formation of nanomaterials. Future work could explore the use of this compound as a structure-directing agent for creating mesoporous materials or as a stabilizer for nanoparticles. Its known ability to form nanochannels in polymersomes suggests a strong potential in controlled release and nanofluidic devices.

Green Solvents: Sulfoxides, most notably dimethyl sulfoxide (DMSO), are recognized as important polar aprotic solvents with favorable environmental profiles compared to many traditional solvents. acs.orgwikipedia.org Research has explored DMSO in green solvent mixtures for applications like membrane fabrication and peptide synthesis. acs.orgtandfonline.comrsc.org Given its structural similarity, this compound could be investigated as a functional green solvent or co-solvent, particularly in systems where its amphiphilic nature could provide unique solubility or interfacial properties, such as in the production of alkyl polyglycosides. rsc.org

Comprehensive Environmental Impact Assessment Beyond Degradation Kinetics

A thorough understanding of the environmental fate of this compound is crucial for its responsible application. Future environmental assessments must extend beyond measuring simple degradation rates to encompass a more complete ecological risk profile.

Metabolite and Ecotoxicity Analysis: The primary degradation pathway for many sulfur-containing compounds in the environment is oxidation of the sulfur atom. nih.govnih.gov Therefore, a comprehensive assessment must not only evaluate the toxicity of the parent compound but also that of its likely metabolites, primarily the corresponding 2-hydroxyethyloctylsulfone. The toxicity of non-ionic surfactants and their degradation by-products to aquatic organisms is a key concern. nih.govugr.es

Biodegradation Pathways: While many surfactants are eliminated in wastewater treatment plants, their biodegradability can be influenced by factors like concentration and the presence of other substances like nanoparticles. ugr.esnih.gov Studies on DMSO show that an oxidative biodegradation pathway can avoid the formation of malodorous byproducts like dimethyl sulfide (B99878). researchgate.netwitpress.com Future research should confirm the primary aerobic and anaerobic degradation pathways for this compound to ensure it does not lead to persistent or harmful intermediates in the environment. researchgate.net

Bioaccumulation Potential: The octyl chain of the molecule imparts lipophilicity, which could lead to bioaccumulation in organisms. A full assessment should include experimental or modeled data on its octanol-water partition coefficient (LogP) and its potential to accumulate in fatty tissues, which is a critical component of modern environmental risk assessment for chemical compounds. nih.gov

Q & A

Q. How to ethically address discrepancies between published data and new HESO findings?

  • Methodological Answer :
  • Publish negative results in repositories like Zenodo to prevent publication bias .
  • Engage in peer discussions (e.g., preprint comments, conferences) to reconcile differences .
  • Cite conflicting studies transparently and propose hypotheses for follow-up validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.